5-(1,2-dithiolan-3-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)pentanamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(dithiolan-3-yl)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2S2/c21-17(4-2-1-3-16-7-10-23-24-16)19-15-11-18-20(13-15)12-14-5-8-22-9-6-14/h11,13-14,16H,1-10,12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUDGMKPDIGQRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)CCCCC3CCSS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(1,2-dithiolan-3-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)pentanamide is a novel compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a dithiolan moiety and a pyrazole derivative, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 305.43 g/mol. The presence of sulfur in the dithiolan structure contributes to its unique reactivity and potential biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. A study demonstrated that pyrazole derivatives effectively inhibit the growth of breast cancer cells (MCF-7 and MDA-MB-231), with some compounds exhibiting synergistic effects when combined with doxorubicin .
2. Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties. Pyrazoles are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. In vitro studies have reported that related compounds demonstrate selective inhibition of COX-II, leading to reduced inflammatory responses .
3. Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been documented extensively. Compounds structurally related to this compound have shown significant activity against various bacterial and fungal strains, suggesting a broad-spectrum antimicrobial potential .
The mechanisms underlying the biological activities of this compound are multifaceted:
Antitumor Mechanism
Pyrazole derivatives may induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways involved in cell survival and proliferation. The ability to inhibit specific kinases associated with tumor growth has also been noted.
Anti-inflammatory Mechanism
Inhibition of COX enzymes by pyrazoles leads to decreased production of prostaglandins, which are mediators of inflammation. This action can alleviate symptoms associated with inflammatory diseases.
Antimicrobial Mechanism
The antimicrobial action is likely due to the disruption of microbial cell membranes or interference with metabolic pathways critical for microbial survival.
Case Studies
Several studies provide insights into the biological activity of related compounds:
Case Study 1: Antitumor Efficacy
A recent study evaluated a series of pyrazole derivatives for their cytotoxic effects against breast cancer cell lines. Among these, certain compounds exhibited IC50 values significantly lower than standard chemotherapeutics, indicating enhanced potency .
Case Study 2: Anti-inflammatory Properties
In another investigation, a set of pyrazole-linked compounds was tested for COX-II inhibition. Results showed that some derivatives had IC50 values lower than established COX inhibitors like Celecoxib, suggesting potential as new anti-inflammatory agents .
Case Study 3: Antimicrobial Activity
Research on pyrazole derivatives revealed effective inhibition against multiple pathogenic bacteria and fungi, highlighting their potential as novel antimicrobial agents .
Preparation Methods
Pyrazole Core Construction
The Knorr pyrazole synthesis remains the most reliable method for constructing substituted pyrazoles. Using tetrahydropyran-4-carbaldehyde (A ) and ethyl acetoacetate (B ), a Claisen-Schmidt condensation forms chalcone intermediate C (Scheme 1). Subsequent cyclization with hydrazine hydrate in ethanol/acetic acid (4:0.1 v/v) yields 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine (D ) at 72–85% yield.
Key Reaction Parameters
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent System | Ethanol/AcOH (4:0.1) | Prevents over-acidification |
| Temperature | 80°C | Cyclization efficiency |
| Hydrazine Ratio | 1.2 eq | Minimizes side products |
N-Alkylation of Pyrazole
Introduction of the tetrahydropyranylmethyl group requires selective N-alkylation. Mesylation of tetrahydropyran-4-methanol (E ) using methanesulfonyl chloride (MsCl) and triethylamine (TEA) in dichloromethane generates mesylate F (Scheme 2). Subsequent reaction with pyrazole D under Cs₂CO₃/DMF at 100°C affords 1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-amine (G ) in 63–78% yield.
Regioselectivity Considerations
1H-15N HMBC analysis confirms alkylation occurs preferentially at the pyrazole N-1 position due to steric hindrance at N-2.
Synthesis of 5-(1,2-Dithiolan-3-yl)Pentanoic Acid
Dithiolane Ring Formation
The dithiolane moiety is introduced via oxidative cyclization of 3-mercaptopentanedioic acid (H ) using iodine in dichloromethane (Scheme 3). Reaction at 0°C for 4 hours yields 5-(1,2-dithiolan-3-yl)pentanoic acid (I ) at 58–67% purity, requiring subsequent silica gel chromatography.
Oxidation Mechanism
$$ 2 \text{ RSH } + \text{I}_2 \rightarrow \text{RSSR } + 2 \text{ HI } $$
Controlled iodine stoichiometry (1.05 eq) prevents over-oxidation to sulfonic acids.
Carboxylic Acid Activation
Prior to amide coupling, acid I is activated as a N-hydroxysuccinimide (NHS) ester using N,N'-dicyclohexylcarbodiimide (DCC) in dry THF (Scheme 4). The active ester J is isolated in 89% yield and stored under argon to prevent hydrolysis.
Amide Coupling and Final Product Isolation
Coupling Reaction Optimization
Reaction of NHS ester J with pyrazole amine G in anhydrous DMF proceeds via nucleophilic acyl substitution (Scheme 5). Triethylamine (2.5 eq) scavenges HI byproducts, while molecular sieves (4Å) maintain anhydrous conditions.
Yield Dependency on Solvent
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 81 |
| DCM | 8.93 | 34 |
| THF | 7.52 | 29 |
Purification and Characterization
Crude product is purified via flash chromatography (EtOAc/hexane 3:7 → 1:1 gradient) followed by recrystallization from ethanol/water (9:1). Final characterization includes:
- 1H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, pyrazole-H), 4.15 (m, 2H, OCH₂), 3.35 (t, J=6.8 Hz, 2H, SCH₂)
- HRMS : m/z calcd for C₁₇H₂₇N₃O₂S₂ [M+H]⁺ 369.54, found 369.53
Challenges and Alternative Pathways
Competing Side Reactions
Microwave-Assisted Synthesis
Preliminary trials using microwave irradiation (100 W, 120°C, 20 min) reduced coupling time from 12 hours to 35 minutes with comparable yields (79% vs. 81%).
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing 5-(1,2-dithiolan-3-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)pentanamide, and what critical reaction conditions must be optimized?
- Methodological Answer : Multi-step synthesis involving cyclocondensation, thiolation, and amidation is typical for structurally analogous compounds. Key steps include:
- Cyclocondensation : Refluxing intermediates in ethanol or DMF to form pyrazole or triazole cores (e.g., as in ).
- Thiolation : Introducing sulfur-containing groups (e.g., dithiolane) under controlled pH and temperature to avoid side reactions ().
- Amidation : Coupling via carbodiimide-mediated reactions to attach the tetrahydro-2H-pyran-methyl-pyrazole moiety ().
- Critical Conditions : Temperature (60–100°C), pH (neutral to slightly acidic), and solvent polarity (ethanol, DMF) significantly impact yield and purity .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : A combination of analytical techniques ensures structural validation:
- 1H NMR/IR Spectroscopy : Detects functional groups (e.g., dithiolane S–S stretch at ~500 cm⁻¹, pyran ring protons at δ 3.5–4.5 ppm) ().
- LC-MS : Verifies molecular weight and purity (e.g., [M+H]+ peaks matching theoretical values) ().
- Elemental Analysis : Confirms stoichiometric ratios of C, H, N, and S ().
Q. What preliminary biological screening methods are suitable for assessing its bioactivity?
- Methodological Answer : Initial screening involves:
- PASS Program : Predicts potential biological targets (e.g., anti-inflammatory, antimicrobial) based on structural analogs ().
- In Vitro Assays : Enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) using fluorometric or colorimetric readouts ().
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR shifts or LC-MS fragments) be resolved during structural characterization?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals caused by conformational flexibility in the tetrahydro-2H-pyran or dithiolane groups ().
- High-Resolution MS/MS : Identifies fragment ions to distinguish isobaric impurities (e.g., sulfoxide vs. sulfone derivatives) ().
- X-ray Crystallography : Provides definitive confirmation of stereochemistry in crystalline derivatives ().
Q. What strategies optimize the compound’s solubility and stability for in vivo studies?
- Methodological Answer :
- Co-solvent Systems : Use DMSO-PBS mixtures (≤10% DMSO) to enhance aqueous solubility without denaturing biological targets ().
- Prodrug Design : Modify the dithiolane or pyran groups with hydrolyzable esters to improve bioavailability ( ).
- Lyophilization : Stabilize the compound in phosphate buffer (pH 7.4) for long-term storage ( ).
Q. How do molecular docking studies inform its mechanism of action, and what are common pitfalls in interpreting results?
- Methodological Answer :
- Target Selection : Prioritize receptors (e.g., COX-2, CYP450) based on structural analogs ().
- Docking Software : Use AutoDock Vina or Schrödinger with force fields optimized for sulfur-containing ligands ().
- Pitfalls : Overlooking ligand flexibility (e.g., dithiolane ring puckering) or solvation effects, which lead to false-positive binding poses .
Q. What experimental design principles apply to SAR studies for derivatives of this compound?
- Methodological Answer :
- Factorial Design : Vary substituents (e.g., pyran-methyl group, dithiolane size) systematically to assess bioactivity ().
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity ().
- Control Groups : Include analogs lacking key groups (e.g., dithiolane-free derivatives) to isolate pharmacophore contributions ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
